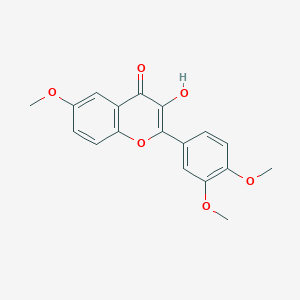
3-Hydroxy-6,3',4'-trimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6,3’,4’-trimethoxyflavone is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is characterized by the presence of three methoxy groups and one hydroxyl group attached to its flavone backbone, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,3’,4’-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of 3-Hydroxy-6,3’,4’-trimethoxyflavone may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6,3’,4’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavone structure can be reduced to form a dihydroflavone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroflavones with enhanced biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its bioactive properties, it is investigated for potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The biological effects of 3-Hydroxy-6,3’,4’-trimethoxyflavone are mediated through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
3-Hydroxy-6,3’,4’-trimethoxyflavone can be compared with other similar flavonoid compounds, such as:
3-Hydroxy-5,7,4’-trimethoxyflavone: Similar structure but with different positions of methoxy groups, leading to variations in biological activities.
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone: Another flavonoid with additional hydroxyl groups, which may enhance its antioxidant properties.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Contains more methoxy groups, potentially increasing its lipophilicity and bioavailability.
Each of these compounds has unique structural features that influence their chemical reactivity and biological activities, highlighting the importance of structural modifications in flavonoid research.
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-7-13-12(9-11)16(19)17(20)18(24-13)10-4-6-14(22-2)15(8-10)23-3/h4-9,20H,1-3H3 |
InChI Key |
GTTYINPAUAIFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


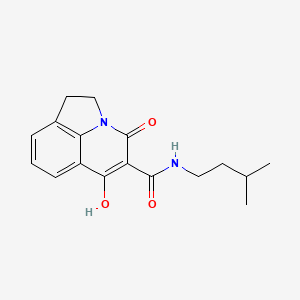

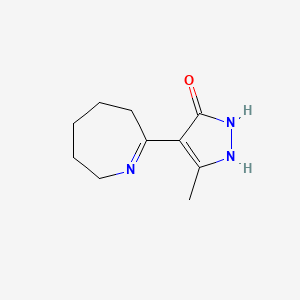




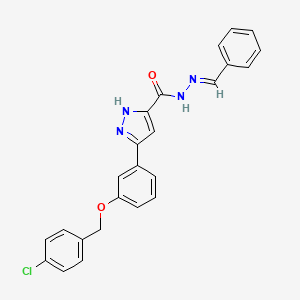


![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)
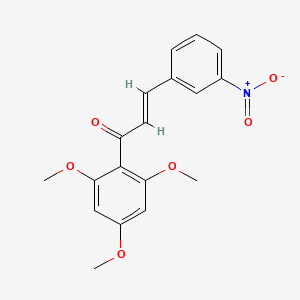
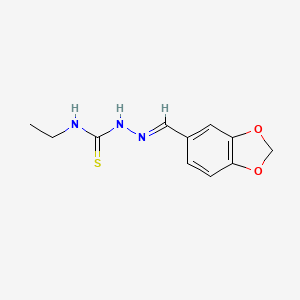
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
